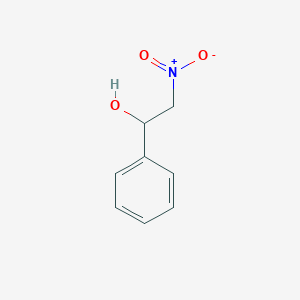

2-Nitro-1-phenylethanol

Descripción general

Descripción

2-Nitro-1-phenylethanol is not directly mentioned in the provided papers; however, the related compound 1-nitro-2-phenylethane is extensively studied. This compound is a nitro-containing organic molecule isolated from plants and has been shown to possess hypotensive, bradycardic, and vasodilator properties . It is also a constituent of the essential oil of Aniba canelilla and has been implicated in the biosynthesis of benzylglucosinolate in Tropaeolum majus L. .

Synthesis Analysis

The synthesis of related nitro compounds has been explored in the literature. For example, 4-R-substituted 2-nitro-1-nitrosoethylbenzenes have been synthesized under solvent-free conditions, and their tautomerization to 2-isonitroso-1-nitro-2-phenylethanes has been studied using 1H NMR spectroscopy . Although this does not directly describe the synthesis of 2-Nitro-1-phenylethanol, it provides insight into the synthetic pathways that could be used for structurally similar nitro compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the crystal structure of 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone has been determined, revealing that the nitro-indazole moiety is approximately planar and perpendicular to the phenylethanone group . Additionally, the crystal structures of trans nitroalkene compounds have been characterized, showing that the nitroethylene molecules adopt a trans configuration about the C=C double bonds .

Chemical Reactions Analysis

1-Nitro-2-phenylethane has been shown to undergo various chemical reactions. When reacted with alkali, it produces ammonia, hydrocyanic acid, benzaldehyde, benzoic acid, phenylacetic acid, and 2,5-diphenylpyrazine, with a proposed mechanism to account for their formation . This suggests that 2-Nitro-1-phenylethanol may also undergo interesting reactions under alkaline conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-nitro-2-phenylethane have been studied in detail. It has been shown to induce vasodilatory effects by stimulating the soluble guanylate cyclase-cGMP pathway, which does not depend on the endothelial layer integrity . The compound also exhibits anti-inflammatory activity, likely acting in the synthesis and/or release of inflammatory mediators . These properties suggest that 2-Nitro-1-phenylethanol may share similar characteristics due to structural similarities.

Aplicaciones Científicas De Investigación

Vasorelaxant Effects

- Vasorelaxation Induction: 2-Nitro-1-phenylethanol, or its structurally related compound 1-nitro-2-phenylethane, has been found to induce vasorelaxation in rat aortic preparations. This effect is not dependent on the endothelial layer integrity and is resistant to various inhibitors, indicating a unique mechanism of action (Brito et al., 2013). Similar findings were observed with 1-nitro-2-phenylethene, a structural analog, showing an endothelium-independent vasorelaxation effect (Arruda-Barbosa et al., 2014).

Anti-Inflammatory Mechanism

- Anti-Inflammatory Activity: 1-Nitro-2-phenylethane, closely related to 2-Nitro-1-phenylethanol, demonstrates anti-inflammatory activity. In animal models, it inhibits edema induced by various agents, suggesting a peripheral origin of its anti-inflammatory properties. Conformational studies also highlight its unique stereoelectronic properties (Vale et al., 2013).

Enantioselective Resolution

- Enantioselective Resolution: The racemic form of 2-nitro-1-phenylethanol has been resolved through enantioselective transesterification catalyzed by Burkholderia cepacia lipase, achieving high enantioselectivity. This process is efficient for obtaining enantiopure 2-nitroalcohols (Li et al., 2011).

Biosynthetic Pathways and Applications

- Flavor and Fragrance Production: 2-Nitro-1-phenylethanol's derivatives play a role in flavor and fragrance production. 2-Phenylethanol, derived from phenylalanine, contributes to the flavor in foods like tomatoes and is used in the perfume industry. Its biosynthesis and production through microbial processes are areas of significant research interest (Hua & Xu, 2011), (Chantasuban et al., 2018).

Mechanistic and Structural Studies

- Reaction Mechanism Studies: Studies on 1-nitro-2-phenylethane, a related compound, have provided insights into reaction mechanisms with alkali, yielding a variety of products and proposing mechanisms for their formation (Gottlieb et al., 1962).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-nitro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWIQNQPBSCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280623 | |

| Record name | 2-nitro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-1-phenylethanol | |

CAS RN |

15990-45-1 | |

| Record name | α-(Nitromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15990-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15990-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

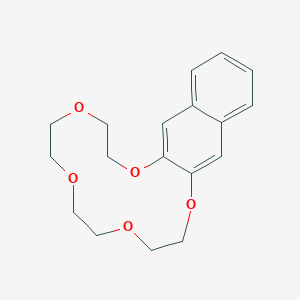

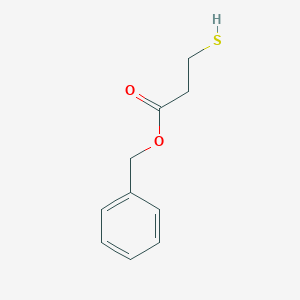

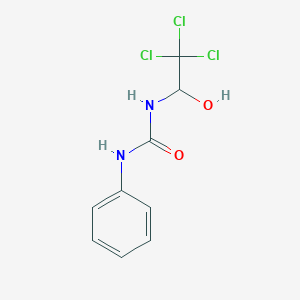

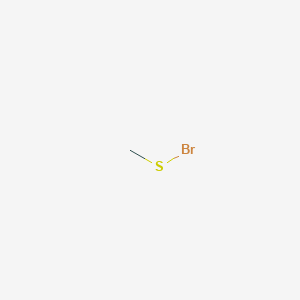

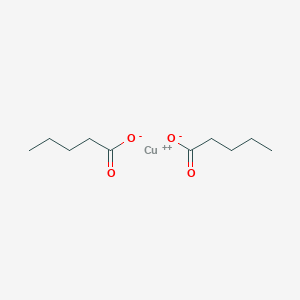

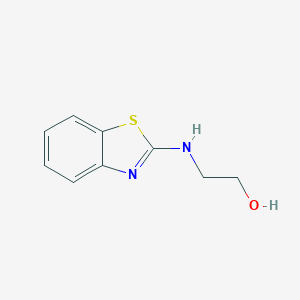

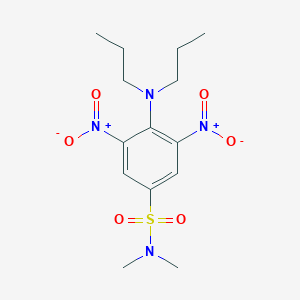

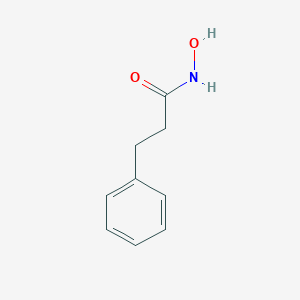

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.